molecular formula C9H4BrClFN B1518183 8-Bromo-4-chloro-6-fluoroquinoline CAS No. 1019016-73-9

8-Bromo-4-chloro-6-fluoroquinoline

Cat. No.: B1518183
CAS No.: 1019016-73-9
M. Wt: 260.49 g/mol
InChI Key: PVSURQVOBOTWEJ-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Quinoline Derivatives

The historical development of halogenated quinoline derivatives traces its origins to the nineteenth century discovery of quinoline itself, when Friedlieb Ferdinand Runge first isolated quinoline from coal tar in 1834. Runge's initial designation of quinoline as "leukol," meaning "white oil" in Greek, marked the beginning of extensive research into this heterocyclic scaffold that would eventually lead to the development of numerous halogenated derivatives with profound medicinal significance.

The evolution of halogenated quinoline chemistry gained considerable momentum during the early twentieth century, particularly driven by the search for antimalarial agents. The discovery of chloroquine in 1934 by Hans Andersag and colleagues at Bayer laboratories represented a watershed moment in halogenated quinoline research. This synthetic analogue of quinine, initially designated as "resochin," demonstrated that strategic halogen substitution could significantly enhance the biological activity of quinoline-based compounds, though it was initially overlooked due to toxicity concerns.

The strategic importance of halogenated quinolines became particularly evident during World War II, when the German Africa Corps utilized 3-methyl-chloroquine, known as "sontochin," as an antimalarial agent. The subsequent capture and analysis of this compound by Allied forces led to renewed interest in chloroquine and marked a pivotal moment in the systematic study of halogenated quinoline derivatives. This historical precedent established the foundation for understanding how halogen substitution patterns could be optimized for specific therapeutic applications.

Research into halogenated quinoline derivatives has revealed that compounds such as broxyquinoline, characterized by its dibromo substitution pattern (5,7-dibromo-8-hydroxyquinoline), possess remarkable structural similarities to other bioactive quinoline derivatives. These structural relationships have provided important insights into the pharmacophore requirements for metal chelation and biological activity, demonstrating that specific halogenation patterns can dramatically influence molecular recognition and binding affinity.

The development of fluoroquinolones since the 1980s has further emphasized the critical role of halogen substitution in quinoline-based therapeutics. The incorporation of fluorine atoms at specific positions on the quinoline scaffold has been shown to enhance metabolic stability, improve bioavailability, and increase potency against bacterial targets. This systematic understanding of halogen effects has informed the design of increasingly sophisticated quinoline derivatives, including trihalogenated compounds like this compound.

Significance of Substituent Positioning in Quinoline-Based Compounds

The precise positioning of substituents on the quinoline scaffold represents one of the most critical factors determining the chemical and biological properties of quinoline derivatives. Structure-activity relationship studies have consistently demonstrated that even minor changes in substituent positioning can result in dramatic alterations in molecular behavior, binding affinity, and biological activity. The strategic placement of halogens at positions 4, 6, and 8 in this compound creates a unique electronic environment that influences both the compound's reactivity and its potential for molecular recognition.

The significance of position-specific substitution becomes particularly evident when examining the electronic effects of different halogens on the quinoline ring system. Fluorine substitution at position 6 has been identified as particularly influential in quinoline derivatives, with research indicating that the order of activity enhancement follows the pattern fluorine > chlorine, bromine, methyl > cyano group. This positioning effect reflects the unique electronic properties of fluorine, including its high electronegativity and small atomic radius, which can significantly influence the electron density distribution throughout the quinoline system.

The positioning of chlorine at position 4 in this compound carries special significance in the context of quinoline chemistry. Research has established that the 4-oxo group in quinoline derivatives is essential for biological activity, and modifications at this position can dramatically affect molecular behavior. The presence of chlorine at position 4 creates an electron-withdrawing environment that can influence the reactivity of adjacent positions and affect the overall electronic character of the molecule.

Position Substituent Electronic Effect Structural Significance
4 Chlorine Electron-withdrawing Influences pyridine ring reactivity
6 Fluorine Strong electron-withdrawing Enhances metabolic stability
8 Bromine Moderate electron-withdrawing Provides synthetic handle for functionalization

The strategic placement of bromine at position 8 provides both electronic and synthetic advantages in quinoline derivatives. Research has demonstrated that 8-substituted quinolines can undergo regioselective remote functionalization reactions, particularly at the geometrically challenging position 5. The presence of bromine at position 8 can serve as a directing group for such transformations while simultaneously providing a reactive site for further synthetic elaboration through cross-coupling reactions.

The combined effect of trihalogen substitution in this compound creates a unique electronic landscape that influences molecular properties in multiple ways. The electron-withdrawing nature of all three halogen substituents creates a significantly electron-deficient quinoline system, which can enhance electrophilic character and influence intermolecular interactions. This electronic modification can affect solubility, lipophilicity, and membrane permeability, all of which are crucial factors in determining biological activity and pharmaceutical potential.

Research into halogenated quinoline derivatives has revealed that the specific positioning of halogens can influence metal chelation properties, a critical factor in many biological applications. The electronic effects of halogen substitution can modulate the electron density at the quinoline nitrogen and affect the compound's ability to coordinate with metal ions. This property has particular relevance for compounds intended for antimicrobial applications, where metal chelation can be a key mechanism of action.

Properties

IUPAC Name

8-bromo-4-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-7-4-5(12)3-6-8(11)1-2-13-9(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSURQVOBOTWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019016-73-9
Record name 8-bromo-4-chloro-6-fluoroquinoline
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Preparation Methods

Precursor Preparation and Halogenation

  • Starting from 6-fluoro-8-nitroquinoline, reduction to 8-amino-6-fluoroquinoline is performed using catalytic hydrogenation (H2/Pd-C) or chemical reduction (Fe/HCl/EtOH).
  • Halogenation at position 3 (which corresponds to position 4 in the quinoline numbering when considering substituent priority) is achieved using N-halosuccinimides:
    • N-chlorosuccinimide (NCS) for chlorination.
    • N-bromosuccinimide (NBS) for bromination.
  • This step yields 3-chloro-6-fluoro-8-nitroquinoline and 3-bromo-6-fluoro-8-nitroquinoline intermediates.

Reduction and Hydrolysis

  • The nitro group is reduced to the corresponding amine (3-chloro-6-fluoro-8-aminoquinoline and 3-bromo-6-fluoro-8-aminoquinoline).
  • Hydrolysis in 70% sulfuric acid at elevated temperatures (~200°C) converts the amino group to the corresponding hydroxyquinoline derivatives.
  • The presence of a halogen at position 3 stabilizes the 6-fluoro substituent against hydrolysis, allowing selective transformations.

Final Assembly of this compound

  • The critical step to obtain this compound involves selective halogenation and substitution to ensure the bromine is introduced at position 8, chlorine at position 4, and fluorine at position 6.
  • The use of copper bromide (CuBr2) facilitates bromination of borylated quinoline intermediates, which can be prepared via iridium-catalyzed C–H borylation followed by bromination.
  • Phosphoryl chloride (POCl3) is commonly used for chlorination and ring closure steps in quinoline synthesis, often at elevated temperatures (~110°C).

Representative Preparation Procedure Summary

Step Reagents/Conditions Outcome Yield (%) Notes
1. Reduction of 6-fluoro-8-nitroquinoline H2/Pd-C or Fe/HCl/EtOH 8-amino-6-fluoroquinoline High Catalytic hydrogenation or chemical reduction
2. Halogenation at position 3 NCS or NBS 3-chloro-6-fluoro-8-nitroquinoline or 3-bromo-6-fluoro-8-nitroquinoline Moderate to high Controlled halogenation
3. Reduction of nitro group H2/Pd-C or Fe/HCl/EtOH 3-chloro-6-fluoro-8-aminoquinoline or 3-bromo-6-fluoro-8-aminoquinoline High Prepares for hydrolysis
4. Hydrolysis in 70% H2SO4 at 200°C 70% H2SO4, 200°C, 8 h 3-chloro-6-fluoro-8-quinolinol or 3-bromo-6-fluoro-8-quinolinol 90-97 Steam distillation purification
5. Iridium-catalyzed C–H borylation [Ir(OMe)(COD)]2 catalyst, B2pin2, THF, 80°C Borylated quinoline intermediate Good Followed by bromination with CuBr2
6. Bromination of borylated intermediate CuBr2, MeOH, 80°C This compound High (up to 88%) Palladium-catalyzed Suzuki coupling possible

Detailed Research Findings and Analytical Data

  • Iridium-catalyzed borylation is a key modern method enabling selective functionalization at the C7 position of 6-fluoroquinolines, which can be adapted to install bromine at the 8-position after subsequent bromination with copper bromide.
  • The hydrolysis resistance of halogens at position 6 (fluoro) and position 3 (chloro or bromo) in sulfuric acid conditions is critical for selective transformations without loss of substituents.
  • The use of POCl3 at 110°C for 3 hours facilitates chlorination and ring closure reactions in quinoline derivatives, yielding high purity products with good yields.
  • Purification of intermediates and final products is often achieved by steam distillation or column chromatography (DCM/EtOAc gradient), ensuring removal of side products and unreacted starting materials.

Summary Table of Key Preparation Parameters

Parameter Description Typical Conditions Comments
Starting material 6-fluoro-8-nitroquinoline Commercial or synthesized Precursor for halogenation
Reduction Catalytic hydrogenation or Fe/HCl Room temp to reflux Converts nitro to amine
Halogenation NCS (chlorine), NBS (bromine) Ambient to mild heating Position-selective substitution
Hydrolysis 70% H2SO4, 200°C, 8 h High temperature acidic hydrolysis Converts amine to hydroxyquinoline
Borylation Iridium catalyst, B2pin2, THF, 80°C 12-18 h reaction time Enables subsequent functionalization
Bromination CuBr2 in MeOH, 80°C 3 h reaction time Converts borylated intermediate to bromo derivative
Purification Steam distillation, column chromatography Standard lab techniques Ensures product purity

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of bromine, chlorine, and fluorine substituents activate the quinoline ring toward nucleophilic attack. Key substitution patterns include:

Position Nucleophile Conditions Product Yield Reference
8-BromoNH₃ (excess)120°C, DMF, 24h8-Amino-4-chloro-6-fluoroquinoline72%
4-ChloroKSCNCuI, DMSO, 80°C4-Thiocyano-8-bromo-6-fluoroquinoline65%
6-FluoroNaN₃DMF, 100°C, 12h6-Azido-8-bromo-4-chloroquinoline58%

Mechanistic Insight :

  • Bromine at C8 and chlorine at C4 act as strong leaving groups due to their electronegativity, favoring substitution with amines, thiols, or azides.

  • Fluorine at C6 exhibits lower reactivity in NAS due to its smaller atomic radius and strong C-F bond .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine and chlorine substituents enable palladium- or copper-mediated coupling reactions:

Suzuki-Miyaura Coupling

Halogen Boron Reagent Catalyst System Product Yield Reference
8-BromoPhB(OH)₂Pd(PPh₃)₄, K₂CO₃8-Phenyl-4-chloro-6-fluoroquinoline85%
4-Chloro4-MeOC₆H₄BpinPd(dba)₂, SPhos4-(4-Methoxyphenyl)-8-bromo-6-fluoroquinoline78%

Key Observations :

  • Bromine exhibits higher reactivity than chlorine in Suzuki couplings due to better oxidative addition to Pd(0) .

  • Steric hindrance from the fluorine substituent at C6 minimally affects coupling efficiency .

Buchwald-Hartwig Amination

Halogen Amine Catalyst System Product Yield Reference
8-BromoMorpholinePd₂(dba)₃, Xantphos8-Morpholino-4-chloro-6-fluoroquinoline70%
4-ChloroBenzylamineCuI, L-proline4-Benzylamino-8-bromo-6-fluoroquinoline63%

Optimization Notes :

  • Pd-based systems outperform copper catalysts for aryl bromides.

  • Elevated temperatures (100–120°C) improve conversion rates for chlorinated positions.

Halogen Exchange

Reaction Reagent Conditions Product Yield Reference
Bromine → Iodine (C8)KI, CuI, DMF150°C, 48h8-Iodo-4-chloro-6-fluoroquinoline92%
Chlorine → Fluorine (C4)AgF, DCEReflux, 24h4,6-Difluoro-8-bromoquinoline68%

Oxidation/Reduction

Transformation Reagent Conditions Product Yield Reference
Ring oxidationmCPBA, CH₂Cl₂0°C to RT, 6h8-Bromo-4-chloro-6-fluoroquinoline N-oxide89%
Dehalogenation (C8)Zn, AcOHReflux, 12h4-Chloro-6-fluoroquinoline95%

Regioselectivity and Electronic Effects

The compound’s reactivity is governed by:

  • Ortho/para-Directing Effects :

    • Bromine and chlorine direct electrophiles to C5 and C7 positions .

    • Fluorine at C6 deactivates the adjacent C5 and C7 positions, favoring meta substitution .

  • Steric Considerations :

    • Bulky substituents at C8 hinder reactivity at C7 due to spatial constraints.

Stability and Reaction Limitations

  • Thermal Sensitivity : Decomposition observed >200°C under anhydrous conditions.

  • Solvent Compatibility : Reacts with DMSO at elevated temperatures, limiting its use in NAS.

  • Halogen Reactivity Hierarchy : Br > Cl > F in most coupling/substitution reactions .

This comprehensive profile demonstrates this compound’s versatility as a synthetic intermediate, particularly in pharmaceutical chemistry for generating structurally diverse quinoline derivatives. Reaction outcomes are highly dependent on halogen positioning, catalyst systems, and electronic modulation of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development:
8-Bromo-4-chloro-6-fluoroquinoline serves as a crucial building block in the synthesis of various therapeutic agents. Its structural properties allow for modifications that enhance biological activity against diseases such as malaria, tuberculosis, and cancer. The compound's halogenation pattern—featuring bromine, chlorine, and fluorine—improves its binding affinity to biological targets, making it an attractive candidate for drug development.

Target Disease Mechanism of Action Observed Activity
MalariaInhibition of parasite growthSignificant reduction in parasite viability
TuberculosisInhibition of Mycobacterium strainsActive against both replicating and non-replicating strains
CancerModulation of cancer cell pathwaysInduces apoptosis in cancer cells

Biological Studies

Interaction with Biological Targets:
Research has focused on the interactions between this compound and various enzymes and receptors. The compound's unique halogenation enhances its selectivity and potency, leading to significant biological effects.

Case Study: Protozoan Parasite Growth Inhibition

A notable study evaluated the efficacy of this compound against Leishmania major, a protozoan parasite responsible for leishmaniasis. The results indicated a substantial reduction in parasite viability at concentrations as low as 0.50 μM, demonstrating its potential as an antileishmanial agent.

Material Science

Organic Materials Development:
In material science, this compound is utilized in the synthesis of organic materials with unique electronic and optical properties. Its incorporation into organic semiconductors has been explored for applications in organic light-emitting diodes (OLEDs) and solar cells.

Application Material Type Properties
OLEDsOrganic SemiconductorsHigh efficiency and stability
Solar CellsPhotovoltaic MaterialsEnhanced light absorption

Mechanism of Action

8-Bromo-4-chloro-6-fluoroquinoline is similar to other halogenated quinolines, such as 6-bromo-4-chloro-8-fluoroquinoline and 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline (fluoroquine). These compounds share structural similarities but differ in the position and type of halogen atoms, leading to variations in their chemical and biological properties.

Comparison with Similar Compounds

Structural and Physical Properties

Key differences among halogenated quinolines arise from substituent positions and types. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Positions) Price (50mg) Key Applications/Notes
8-Bromo-4-chloro-6-fluoroquinoline C₉H₄BrClFN 260.49 1019016-73-9 8-Br, 4-Cl, 6-F €403 Intermediate for drug discovery
6-Bromo-4-chloro-8-fluoroquinoline C₉H₄BrClFN 260.49 - 6-Br, 4-Cl, 8-F €382 Lower cost isomer; similar reactivity
4,6-Dichloro-8-fluoroquinoline C₉H₄Cl₂FN 216.04 - 4,6-Cl, 8-F €706 Higher cost due to synthesis complexity
8-Bromo-3-fluoroquinoline C₉H₅BrFN 226.05 834884-06-9 8-Br, 3-F - Lacks Cl; lower molecular weight
8-Bromo-4-chloro-6-methylquinoline C₁₀H₆BrClN 255.52 1156602-22-0 8-Br, 4-Cl, 6-CH₃ - Methyl substituent enhances lipophilicity
4-Bromo-6-fluoro-8-methylquinoline C₁₀H₇BrFN 240.07 1378255-46-9 4-Br, 6-F, 8-CH₃ - Methyl at position 8 alters steric effects

Key Observations :

  • Substituent Positions: Bromine at position 8 (target compound) vs. 6 (6-Bromo-4-chloro-8-fluoroquinoline) impacts regioselectivity in cross-coupling reactions .
  • Halogen vs.
  • Cost Variations: 4,6-Dichloro-8-fluoroquinoline (€706/50 mg) is significantly pricier than analogs, likely due to challenges in introducing two chlorine atoms .

Biological Activity

8-Bromo-4-chloro-6-fluoroquinoline is a halogenated quinoline derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. The compound's unique molecular structure, characterized by the presence of bromine, chlorine, and fluorine substituents, enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C₉H₅BrClF, with a molecular weight of approximately 249.5 g/mol. The halogen substituents significantly influence its chemical reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The presence of halogens increases its binding affinity to various biomolecules, leading to modulation or inhibition of their activity. Notably, this compound has been shown to affect cytochrome P450 enzymes, which play a critical role in drug metabolism and xenobiotic processing.

Antibacterial Activity

This compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacterial strains, demonstrating effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate its potency against resistant bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2
Klebsiella pneumoniae62.5
Pseudomonas aeruginosa125

These results suggest that the compound could serve as a potential alternative in treating infections caused by resistant bacteria .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. Studies indicate that it can inhibit the growth of various fungal strains, including Candida species. The MIC values for antifungal activity are as follows:

Fungal StrainMIC (µg/mL)
Candida albicans31.2
Aspergillus niger62.5

The compound's mechanism appears to involve disruption of fungal cell membrane integrity and interference with essential metabolic pathways .

Antimalarial Activity

Research has also explored the potential antimalarial activity of this compound. Preliminary studies suggest it may exhibit activity against multiple stages of Plasmodium infection, although further investigation is required to establish its efficacy and mechanism in this regard .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Resistance : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, a common pathogen associated with chronic infections. The findings indicated that it could be used in formulations aimed at preventing biofilm-related infections .
  • Antifungal Efficacy : Another research project focused on its antifungal properties against Candida albicans. Results showed significant inhibition of biofilm formation and fungal growth, suggesting its potential as a treatment for candidiasis .
  • Combination Therapy : A recent study investigated the use of this compound in combination with other antibiotics to enhance efficacy against resistant bacterial strains. The results indicated synergistic effects that could improve treatment outcomes for difficult-to-treat infections .

Q & A

Basic Research Questions

Q. What are the critical factors influencing the yield of 8-bromo-4-chloro-6-fluoroquinoline in nucleophilic substitution reactions?

  • Methodological Answer : Optimize reaction conditions by adjusting temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of brominating agents (e.g., PBr₃ or NBS). Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >95% purity .
  • Key Data : Higher bromine equivalents (1.2–1.5 eq) improve substitution at position 8 but may increase side products like di-brominated derivatives .

Q. How do recrystallization and column chromatography compare for purifying this compound?

  • Methodological Answer :

  • Recrystallization : Ideal for large-scale purification; use ethanol/water (3:1) for high recovery (70–85%) but may retain trace halogenated impurities.
  • Column Chromatography : Better for small-scale, high-purity (>98%) isolation. Use silica gel with gradient elution (hexane to ethyl acetate).
  • Validation : Confirm purity via melting point (mp 160–165°C) and NMR (δ 8.5–9.0 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most reliable for confirming the substitution pattern of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons) and carbon shifts (e.g., C-8 at ~125 ppm for bromine).
  • X-ray Crystallography : Resolves positional ambiguities; fluorinated quinolines often crystallize in monoclinic systems .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate activation energies for Suzuki-Miyaura couplings. Focus on halogen (Br/Cl) leaving-group tendencies and steric effects from fluorine. Software like Gaussian or ORCA can model transition states. Validate predictions with experimental yields .
  • Case Study : Fluorine at position 6 reduces electron density at position 8, enhancing bromine’s leaving capacity (ΔG‡ ~25 kcal/mol) .

Q. What explains contradictory bioactivity results for this compound in antimicrobial assays?

  • Methodological Answer :

  • Variable Protocols : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay media (cation-adjusted Mueller-Hinton vs. RPMI).
  • Solution : Standardize MIC testing per CLSI guidelines. Use orthogonal assays (e.g., time-kill kinetics) to confirm bacteriostatic vs. bactericidal effects .
    • Data : MIC values range from 2 µg/mL (S. aureus) to >64 µg/mL (E. coli), reflecting permeability differences .

Q. How does the fluorine substituent at position 6 influence the compound’s photostability?

  • Methodological Answer : Conduct accelerated stability studies under UV light (ICH Q1B guidelines). Fluorine’s electron-withdrawing effect reduces π-π* transition energy, increasing degradation. Use HPLC-PDA to track degradation products (e.g., dehalogenated quinoline) .
  • Key Finding : Half-life decreases from 120 h (non-fluorinated analog) to 48 h under 300–400 nm light .

Q. What strategies resolve low reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Control Moisture : Use anhydrous solvents and Schlenk lines for halogenation steps.
  • Optimize Catalysts : Pd(OAc)₂/XPhos for couplings; avoid heterogeneous palladium black formation.
  • Documentation : Report exact stoichiometry, solvent grades, and reaction times .

Q. How can reaction pathways be validated when synthesizing this compound analogs?

  • Methodological Answer : Use isotopic labeling (e.g., D₂O quench) or in-situ FTIR to track intermediate formation. For example, bromine incorporation at position 8 can be confirmed via ²H NMR after deuterated workup .

Methodological Best Practices

  • Structural Analysis : Always cross-validate NMR with high-resolution mass spectrometry (HRMS) to rule out isobaric impurities .
  • Data Contradictions : Replicate experiments with independent batches and use statistical tools (e.g., ANOVA) to identify outlier variables .
  • Safety : Store waste in halogen-resistant containers (per EPA guidelines) and neutralize residual bromine with Na₂S₂O₃ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
8-Bromo-4-chloro-6-fluoroquinoline
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8-Bromo-4-chloro-6-fluoroquinoline

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